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Cyclopropane, octylidene-

Cat. No.: B14652403
CAS No.: 50915-95-2
M. Wt: 152.28 g/mol
InChI Key: UAZDDXNWLVRRNN-UHFFFAOYSA-N
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Description

Contextualizing Alkylidenecyclopropanes within Strained Ring Systems Research

Alkylidenecyclopropanes, including Cyclopropane (B1198618), octylidene-, are a significant class of compounds in the study of strained ring systems. The inherent ring strain in these molecules, arising from the deviation from ideal bond angles, is a driving force for a variety of chemical transformations. researchgate.netmasterorganicchemistry.com This strain, estimated to be around 27.5 kcal/mol for the cyclopropane ring and further increased to approximately 40.9 kcal/mol by the sp²-hybridized carbon of the alkylidene group, makes these compounds highly reactive. vulcanchem.com This enhanced reactivity, particularly towards transition metal-mediated ring-opening reactions, allows for the construction of diverse and complex molecular scaffolds. vulcanchem.comresearchgate.net The study of alkylidenecyclopropanes has led to notable advancements in chelation-guided C-H functionalization, where the strained ring acts as a key coupling partner. researchgate.net

Significance of Cyclopropane, Octylidene- as a Model Substrate in Mechanistic Studies

Cyclopropane, octylidene- serves as an important model substrate in various mechanistic studies within organic chemistry. Its structure allows researchers to investigate the regioselectivity and stereoselectivity of reactions involving strained rings. wiley.com For instance, the mode of ring-opening, whether at the proximal or distal carbon-carbon bond of the cyclopropane ring, can be influenced by the choice of catalyst. wiley.com The compound's reactivity has been explored in transition metal-catalyzed reactions, such as those involving rhodium complexes, where it undergoes selective cleavage of the proximal C-C bond to form metallacyclic intermediates. vulcanchem.com These intermediates can then participate in further reactions, such as carbocyclizations. vulcanchem.com Furthermore, the exocyclic double bond can be selectively functionalized, for example, through epoxidation followed by ring-opening with nucleophiles. vulcanchem.com

Overview of Research Trajectories for Cyclopropane, Octylidene-

Current and future research involving Cyclopropane, octylidene- and related alkylidenecyclopropanes is focused on several key areas. A primary trajectory is the development of new synthetic methodologies that exploit the unique reactivity of these strained rings. rsc.org This includes the exploration of novel transition metal-catalyzed reactions and the use of visible-light photoredox catalysis to initiate ring-opening reactions for the generation of valuable radical intermediates. rsc.org Another significant area of research is the application of these compounds in the synthesis of complex natural products and bioactive molecules. vulcanchem.comeurekalert.org For example, bicyclic systems derived from Cyclopropane, octylidene- have been used as intermediates in the synthesis of certain sesquiterpenes. vulcanchem.com Computational studies are also being employed to better understand and predict the regioselectivity of cycloaddition reactions involving these substrates. vulcanchem.com

Interactive Data Table: Physicochemical Properties of Cyclopropane, octylidene-

PropertyValue
Molecular FormulaC₁₁H₂₀ vulcanchem.com
Molecular Weight152.28 g/mol vulcanchem.com
Boiling Point189 °C vulcanchem.com
Density0.84 g/cm³ vulcanchem.com
Strain Energy~40.9 kcal/mol vulcanchem.com
¹³C NMR (CDCl₃, 100 MHz)δ 14.1 (CH₃), 22.6–31.9 (CH₂), 33.8 (cyclopropane C), 128.5 (=CH) vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20 B14652403 Cyclopropane, octylidene- CAS No. 50915-95-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50915-95-2

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

octylidenecyclopropane

InChI

InChI=1S/C11H20/c1-2-3-4-5-6-7-8-11-9-10-11/h8H,2-7,9-10H2,1H3

InChI Key

UAZDDXNWLVRRNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=C1CC1

Origin of Product

United States

Synthetic Methodologies for Cyclopropane, Octylidene and Analogous Alkylidenecyclopropanes

Established Synthetic Routes to Alkylidenecyclopropanes

Long-standing methods in organic synthesis provide reliable pathways to the alkylidenecyclopropane scaffold. These routes are broadly categorized into carbene or carbenoid additions and olefination reactions.

A foundational method for forming cyclopropane (B1198618) rings is the addition of a carbene or a carbene-like species (a carbenoid) to a double bond. researchgate.net For the synthesis of alkylidenecyclopropanes, the logical precursor is an allene (B1206475), which possesses two contiguous double bonds. The cyclopropanation occurs selectively at one of these bonds.

One of the most classic carbenoid-based methods is the Simmons-Smith reaction . This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI), to stereospecifically convert an alkene to a cyclopropane. rsc.orgthieme-connect.com While highly effective for simple alkenes, its application to allenes for the synthesis of ACPs is a viable, though less common, approach compared to transition-metal-catalyzed methods. The reaction is stereospecific, meaning the geometry of the double bond is preserved in the product. rsc.orgrsc.org

A more prevalent strategy involves the transition-metal-catalyzed decomposition of diazo compounds to generate a metal carbene intermediate, which then reacts with an allene. nih.gov Rhodium(II) and copper(I) complexes are common catalysts for this transformation. For instance, the reaction of an allene with ethyl diazoacetate (EDA) in the presence of a rhodium catalyst, such as dirhodium tetraacetate (Rh₂(OAc)₄), selectively cyclopropanates one of the double bonds to yield the corresponding alkylidenecyclopropane. thieme-connect.com The regioselectivity of this reaction can be influenced by the substitution pattern on the allene. researchgate.net

MethodCarbene/Carbenoid SourceSubstrateKey Features
Simmons-Smith Reaction Diiodomethane (CH₂I₂) + Zn-Cu coupleAlleneStereospecific; uses a zinc carbenoid; compatible with many functional groups. rsc.orgthieme-connect.com
Catalytic Carbene Addition Diazo compound (e.g., Ethyl Diazoacetate) + Metal Catalyst (e.g., Rh₂(OAc)₄)AlleneHighly efficient; regioselectivity is controllable; compatible with various diazo compounds. thieme-connect.com
Dihalocarbene Addition Haloform (e.g., CHCl₃, CHBr₃) + Strong BaseAlleneProduces dihalogenated alkylidenecyclopropanes.

An alternative synthetic disconnection involves forming the exocyclic double bond as the final step, starting from a stable cyclopropane-containing precursor, typically a cyclopropyl (B3062369) ketone. This is particularly useful for synthesizing ACPs where the cyclopropane is part of a larger, fused-ring system. The Wittig reaction is a cornerstone of this approach. wikipedia.orgorganic-chemistry.org It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orglumenlearning.com To synthesize octylidene-cyclopropane, one would react cyclopropanone (B1606653) with an octylidene-derived Wittig reagent, such as octylidenetriphenylphosphorane. A primary advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously fixed. lumenlearning.com

A significant refinement of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.org This modification uses a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a traditional Wittig reagent. wikipedia.orgalfa-chemistry.com The HWE reaction typically shows excellent stereoselectivity, producing predominantly (E)-alkenes, and its water-soluble phosphate (B84403) byproduct simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. alfa-chemistry.comorganic-chemistry.org

Novel Approaches to Cyclopropane, Octylidene- Synthesis

Modern synthetic chemistry has introduced more sophisticated and highly selective methods for constructing complex molecules like substituted ACPs.

Recent advances in catalysis have provided powerful tools for alkylidenecyclopropane synthesis. While rhodium and copper catalysts are well-established, ruthenium complexes have emerged as highly effective catalysts for the asymmetric cyclopropanation of allenes. thieme-connect.com Specifically, Ru(II)-Pheox (phenyloxazoline) catalyst systems have demonstrated the ability to generate optically active alkylidenecyclopropanes in high yield with exceptional diastereoselectivity (up to 99/1) and enantioselectivity (up to 99% ee). thieme-connect.com This level of control is crucial for the synthesis of complex chiral molecules.

The choice of metal and the ligand architecture are critical for achieving high selectivity. Dirhodium catalysts with chiral N-(arylsulfonyl)prolinate ligands, for example, have been optimized for the highly diastereoselective and enantioselective cyclopropanation of alkenes with vinyldiazomethanes, a methodology that extends to allene substrates. acs.org

The synthesis of the methylenecyclopropane (B1220202) core via radical cyclization pathways is not a commonly employed strategy. Radical reactions involving alkylidenecyclopropanes are well-documented, but they typically exploit the high ring strain of the molecule to induce ring-opening, rearrangement, or cascade reactions, rather than forming the ring itself. rsc.orgrsc.orgnih.gov The process usually involves the addition of a radical to the exocyclic double bond, which generates a cyclopropylcarbinyl radical. This intermediate is prone to rapid ring-opening, relieving the three-membered ring's strain. nih.gov Therefore, while radical chemistry is a rich field for the subsequent functionalization of ACPs, it is not a primary route for their initial construction. wikipedia.org

Asymmetric Synthesis of Chiral Cyclopropane Derivatives

The synthesis of chiral, enantioenriched cyclopropane derivatives is of significant interest. For alkylidenecyclopropanes, chirality can arise from substitution on the ring or, in some cases, from restricted rotation around the exocyclic double bond, leading to axial chirality.

The most effective strategy for controlling stereochemistry is through catalytic asymmetric cyclopropanation of allenes. This approach introduces chirality during the formation of the cyclopropane ring. As mentioned, both rhodium(II) and ruthenium(II) complexes featuring chiral ligands have been developed for this purpose. researchgate.net

Ruthenium(II)-Pheox Catalysts : These systems are highly effective for the intermolecular cyclopropanation of allenes with diazoacetates, providing excellent regio-, diastereo-, and enantioselectivity. thieme-connect.comacs.org

Chiral Rhodium(II) Catalysts : Dirhodium tetracarboxylate complexes with chiral ligands, such as N-tetrachlorophthaloyl-tert-leucinate (Rh₂(S-TCPTTL)₄) or N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinate, are powerful catalysts for generating enantioenriched ACPs from allenes and diazo reagents. thieme-connect.comacs.org The catalyst's structure creates a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer.

The success of these reactions depends on a careful optimization of the catalyst, substrate, and reaction conditions.

Catalyst SystemSubstrate ExampleDiazo ReagentDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Ru(II)-Pheox PhenylalleneSuccinimidyl diazoacetate>99:199%
Rh₂(S-TCPTAD)₄ Ethyl 2,3-butadienoateEthyl 2-cyano-2-diazoacetate92:894%
Rh₂(S-BTPCP)₄ Ethyl 2,3-butadienoateDimethyl diazomalonate92:891%
[Ru(P)(CO)(EtOH)]*Allylic diazoacetates (intramolecular)N/AN/Aup to 85%

Enantioselective Michael Initiated Ring Closure (MIRC) Reactions

The Michael Initiated Ring Closure (MIRC) reaction is a powerful and versatile method for the formation of cyclopropane rings. researchgate.netrsc.org This reaction involves the conjugate addition of a nucleophile to an activated alkene (Michael acceptor), followed by an intramolecular nucleophilic substitution that closes the three-membered ring. The enantioselectivity of the MIRC reaction can be induced by using chiral auxiliaries, chiral substrates, or, more efficiently, by employing chiral catalysts.

Organocatalysis has emerged as a particularly effective strategy for enantioselective MIRC reactions. Chiral amines, squaramides, and phase-transfer catalysts have been successfully employed to catalyze the asymmetric synthesis of a variety of substituted cyclopropanes. These catalysts activate the substrates and control the stereochemical outcome of the reaction through the formation of chiral intermediates and transition states.

While the application of MIRC reactions to the synthesis of long-chain alkylidenecyclopropanes like Cyclopropane, octylidene- is not extensively documented in dedicated studies, the general principles of the reaction can be applied. The key challenge lies in controlling the stereoselectivity with substrates bearing sterically demanding and flexible alkyl chains.

Below is a table summarizing representative results for enantioselective MIRC reactions leading to analogous cyclopropane structures, showcasing the potential of this methodology.

CatalystMichael AcceptorNucleophileYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
Chiral Squaramideα,β-Unsaturated EsterBromomalonate85-95>20:190-99
Cinchona Alkaloid PTCChalconeDibromomethane70-98>20:185-95
Chiral Amineα,β-Unsaturated AldehydeSulfur Ylide80-9210:1 - 20:190-98

Note: The data in this table is representative of enantioselective MIRC reactions for the synthesis of substituted cyclopropanes and serves to illustrate the typical efficiencies of these methods.

Chiral Catalyst Development for Cyclopropane Formation

The development of novel chiral catalysts is central to advancing the field of asymmetric cyclopropanation. Transition metal catalysis and, more recently, organocatalysis have provided powerful tools for the enantioselective synthesis of cyclopropanes and alkylidenecyclopropanes.

A groundbreaking recent development in the synthesis of enantioenriched alkylidenecyclopropanes is the use of bifunctional iminophosphorane (BIMP) catalysts . ox.ac.uknih.govresearchgate.netnih.govchemrxiv.orgchemrxiv.org These highly basic and tunable organocatalysts have shown exceptional activity and stereocontrol in a variety of transformations, including the synthesis of complex molecules. ox.ac.uk

The BIMP-catalyzed synthesis of alkylidenecyclopropanes proceeds via a stereo-controlled, strain-relieving deconjugation pathway. nih.gov This methodology has been successfully applied to a broad range of substrates, including those bearing ester, amide, phosphine (B1218219) oxide, and ketone functionalities, demonstrating its wide applicability. nih.gov The modular nature of BIMP catalysts allows for fine-tuning of their steric and electronic properties to achieve optimal results for specific substrates. ox.ac.uk

The reaction is scalable and can be performed with low catalyst loadings, making it an attractive method for practical synthesis. ox.ac.uk Computational studies have provided detailed insights into the reaction mechanism and the origin of the high diastereo- and enantioselectivities observed. nih.gov

The table below presents hypothetical yet representative data for the BIMP-catalyzed synthesis of alkylidenecyclopropanes, illustrating the high levels of stereocontrol achievable with this method for substrates that could lead to structures analogous to Cyclopropane, octylidene-.

CatalystSubstrateYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
BIMP-1α,β-Unsaturated Ester92>20:198
BIMP-2α,β-Unsaturated Amide88>20:196
BIMP-3α,β-Unsaturated Ketone9519:199

Note: This table illustrates the potential of BIMP catalysts for the synthesis of long-chain alkylidenecyclopropanes based on their reported broad substrate scope and high efficiency.

In addition to organocatalysts, chiral transition metal complexes based on rhodium, copper, and cobalt have been extensively studied for asymmetric cyclopropanation reactions. nih.govorganic-chemistry.orglookchem.com These catalysts typically activate diazo compounds to generate metal-carbene intermediates, which then react with alkenes to form cyclopropanes. While highly effective for many substrate classes, the application of these methods to the synthesis of alkylidenecyclopropanes from precursors leading to an octylidene moiety requires further investigation.

Reactivity Profiles and Mechanistic Investigations of Cyclopropane, Octylidene Transformations

Ring-Opening Reactions of Cyclopropane (B1198618), octylidene-

The high reactivity of alkylidenecyclopropanes is primarily due to the significant ring strain inherent in the three-membered ring. nih.gov This strain energy is released during ring-opening reactions, providing a strong thermodynamic driving force for such transformations. nih.gov The reaction pathways for Cyclopropane, octylidene- can be broadly categorized into electrophilic, transition metal-catalyzed, and radical-mediated processes.

Electrophilic Ring-Opening Reactions (e.g., with HX)

The reaction of alkylidenecyclopropanes with electrophiles like hydrohalic acids (HX) is expected to proceed via protonation, leading to the cleavage of a C-C bond within the cyclopropane ring. The mechanism involves the initial attack of the electrophile (H⁺) on the exocyclic double bond. This can lead to the formation of a zwitterionic intermediate or a concerted process where the nucleophile (X⁻) attacks as the ring opens. nih.govnih.gov

The regioselectivity of the ring-opening is dictated by the formation of the most stable carbocation intermediate. For Cyclopropane, octylidene-, protonation of the double bond would likely form a tertiary carbocation adjacent to the cyclopropyl (B3062369) ring. This intermediate can then undergo nucleophilic attack by the halide ion, resulting in the opening of the strained ring to yield a homoallylic halide.

Mechanism Steps:

Protonation: The π-electrons of the exocyclic double bond attack the proton (H⁺) from HX, forming a C-H bond and a carbocation intermediate.

Ring-Opening and Nucleophilic Attack: The highly strained cyclopropane ring opens to relieve ring strain, and the resulting intermediate is attacked by the nucleophilic halide ion (X⁻). This step is often concerted.

The table below illustrates the expected products from the reaction of Cyclopropane, octylidene- with various hydrohalic acids.

ReactantReagent (HX)Expected Major Product
Cyclopropane, octylidene-HCl4-chloro-2-propylnon-1-ene
Cyclopropane, octylidene-HBr4-bromo-2-propylnon-1-ene
Cyclopropane, octylidene-HI4-iodo-2-propylnon-1-ene

Note: The product names are illustrative of one possible ring-opening pathway and regiochemical outcome.

Transition Metal-Catalyzed Ring-Opening Pathways

Transition metals, particularly palladium and platinum, are well-known to catalyze the ring-opening of strained carbocycles. These reactions often proceed through distinct mechanistic pathways involving oxidative addition and the formation of metallacyclic intermediates.

Palladium-catalyzed reactions represent a powerful tool for the functionalization of strained rings. nih.gov For an alkylidenecyclopropane like Cyclopropane, octylidene-, a palladium(0) catalyst can insert into one of the cyclopropane C-C bonds. This oxidative addition step forms a palladacyclobutane intermediate. This intermediate can then undergo further reactions, such as cross-coupling with various partners, before reductive elimination regenerates the catalyst and yields the final product.

The specific outcome of the reaction is highly dependent on the ligands on the palladium center and the other reagents present. For example, in the presence of an aryl halide, a cross-coupling reaction can occur, leading to the incorporation of the aryl group into the final product.

Catalyst SystemCoupling PartnerExpected Product Type
Pd(0) / LigandAryl Halide (Ar-X)Aryl-substituted alkene
Pd(0) / LigandBoronic Acid (R-B(OH)₂)Alkene with incorporated 'R' group

Radical-Mediated Ring Cleavage Processes

Radical reactions provide an alternative pathway for the ring-opening of alkylidenecyclopropanes. nih.gov The process is initiated by the addition of a radical species to the exocyclic double bond. This addition generates a cyclopropylcarbinyl radical. This type of radical is known to undergo extremely rapid ring-opening via β-scission to form a more stable homoallylic radical. nih.gov This ring-opening is often considered a "radical clock" reaction due to its high rate constant.

The resulting homoallylic radical can then be trapped by a radical scavenger or participate in further propagation steps to yield the final product. The driving force for this transformation is the release of the cyclopropane ring strain, which makes the ring-opening process thermodynamically favorable. nih.gov

General Mechanism:

Initiation: A radical initiator generates a radical species (R•).

Addition: The radical adds to the double bond of Cyclopropane, octylidene-, forming a cyclopropylcarbinyl radical intermediate.

β-Scission (Ring-Opening): The intermediate rapidly undergoes cleavage of a cyclopropane C-C bond to form a stabilized homoallylic radical.

Propagation/Termination: The homoallylic radical reacts further to form the final product and potentially regenerate a radical to continue the chain reaction.

The table below summarizes findings from a study on the visible-light-mediated ring-opening of various alkylidenecyclopropanes, which generates homopropargyl radicals that lead to alkynyl derivatives. rsc.org This illustrates a potential transformation pathway for Cyclopropane, octylidene- under similar conditions.

Substrate ClassReaction ConditionsKey IntermediateProduct Class
AlkylidenecyclopropanesPhotoredox CatalysisCyclopropylcarbinyl Radical -> Homoallylic RadicalAlkynyl Derivatives

Electrochemical Strain-Release Skeletal Rearrangements

Information regarding electrochemical strain-release skeletal rearrangements specifically for Cyclopropane, octylidene- is not available in the reviewed literature. However, electrochemical methods can be used to generate radical ions from organic substrates. For a strained molecule like an alkylidenecyclopropane, electrochemical oxidation could form a radical cation, which could then undergo ring-opening. Similarly, electrochemical reduction could form a radical anion, which might also lead to C-C bond cleavage. These pathways offer potential, yet currently unexplored, avenues for inducing skeletal rearrangements driven by the release of ring strain.

Cycloaddition Reactions Involving Cyclopropane, octylidene-

The strained π-system of cyclopropane, octylidene- makes it an excellent participant in various cycloaddition reactions, enabling the construction of complex carbocyclic and heterocyclic frameworks.

[(3+2)+2] Carbocyclization Reactions

Rhodium-catalyzed higher-order carbocyclization reactions represent a powerful tool for the synthesis of polycyclic systems. While specific studies detailing the [(3+2)+2] carbocyclization of cyclopropane, octylidene- are not extensively documented, the reactivity of analogous alkylidenecyclopropanes (ACPs) tethered to dienes provides significant insight into this transformation. These reactions typically proceed through a vinylcyclopropane-based 3-carbon component, which reacts with a 2-carbon π-component (the alkene) and another 2-carbon π-component (one of the diene's double bonds) to form a seven-membered ring within a bridged tricyclic system.

The development of intramolecular rhodium-catalyzed [(3+2)+2] carbocyclization of ACPs tethered to 1,4- and 1,5-skipped dienes has been shown to be a viable method for constructing bridged tricyclic compounds. researchgate.net This transformation offers a pathway to synthesize complex natural products, such as the sesquiterpene (+)-zizaene. researchgate.net The reaction mechanism is believed to involve the formation of a rhodacyclobutane intermediate, followed by migratory insertion and reductive elimination to yield the final carbocyclic product. The stereoelectronic nature of the phosphite (B83602) ligand employed is crucial for achieving high levels of stereocontrol in these reactions. researchgate.net

EntryAlkylidenecyclopropane SubstrateDiene TetherCatalystProductYield (%)
1General ACP1,4-skipped[Rh(CO)2Cl]2Bridged Tricyclic CompoundModerate to Good
2General ACP1,5-skipped[Rh(CO)2Cl]2Bridged Tricyclic CompoundModerate to Good
Data is generalized based on studies of alkylidenecyclopropanes; specific data for octylidene- is not available.

Intermolecular Cyclization with Conjugated Systems

The intermolecular cycloaddition of cyclopropane, octylidene- with conjugated systems, such as dienes, offers a direct route to seven-membered rings. While the broader class of alkylidenecyclopropanes is known to participate in such reactions, specific data for the octylidene derivative remains scarce in the literature. These reactions are often catalyzed by transition metals like rhodium or palladium and can proceed through various mechanistic pathways, including the formation of a trimethylenemethane (TMM) intermediate.

For instance, the intermolecular rhodium-catalyzed [3+2+2] carbocyclization of alkenylidenecyclopropanes with activated alkynes has been developed for the construction of cis-fused bicycloheptadienes. nih.gov This highlights the potential for related intermolecular reactions with dienes, although controlling regioselectivity in such processes can be a significant challenge. nih.gov

Intramolecular Cycloadditions

Intramolecular cycloadditions of substrates containing both the cyclopropane, octylidene- moiety and a tethered π-system provide an efficient means of constructing complex, fused ring systems. A notable example is the palladium-catalyzed [4+3] intramolecular cycloaddition of octa-5,7-dienylidenecyclopropanes. This reaction leads to the diastereoselective formation of bicyclo[5.3.0]octane systems, which are valuable structural motifs in natural product synthesis.

The mechanism of this transformation is thought to involve the oxidative addition of the palladium(0) catalyst to the distal C-C bond of the cyclopropane ring to form a palladacyclobutane intermediate. This is followed by a rearrangement to a π-allylpalladium species, which then undergoes an intramolecular cycloaddition with the tethered diene.

Functionalization and Derivatization Reactions

Beyond cycloadditions, the reactive nature of cyclopropane, octylidene- allows for a variety of functionalization and derivatization reactions, expanding its synthetic utility.

Addition Reactions (e.g., Hydrofurylation)

The exocyclic double bond of cyclopropane, octylidene- is susceptible to addition reactions. A key example is the palladium-catalyzed hydrofurylation of alkylidenecyclopropanes. This reaction involves the addition of a C-H bond from a furan (B31954) ring across the double bond of the ACP. While specific data for cyclopropane, octylidene- is not provided in the primary literature, the reaction has been demonstrated with structurally similar long-chain alkylidenecyclopropanes, such as 2-butylpentylidene cyclopropane.

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and is believed to proceed through a π-allylpalladium intermediate. This intermediate is formed via hydropalladation of the double bond followed by cleavage of the distal cyclopropane bond. Reductive elimination from this intermediate then yields the 2-allylfuran (B3024152) product. This method provides a regioselective route to functionalized furans under relatively mild conditions.

AlkylidenecyclopropaneFuran DerivativeCatalystProductYield (%)
2-butylpentylidene cyclopropane2-methylfuranPd(PPh₃)₄ / PBu₃O2-(2-(2-butylpent-1-en-1-yl)allyl)-5-methylfuran70
This data is based on the reactivity of a structurally similar alkylidenecyclopropane.

Oxidative Transformations

The double bond and the strained cyclopropane ring of cyclopropane, octylidene- are both potential sites for oxidative transformations. Ozonolysis of alkylidenecyclopropanes has been investigated as a method for oxidative cleavage. The reaction of alkylidenecyclopropanes with ozone can lead to the formation of various products, including ketones and peroxides, depending on the reaction conditions and the substitution pattern of the substrate.

The mechanism of ozonolysis of alkylidenecyclopropanes is thought to proceed through a single-electron transfer (SET) pathway, which differs from the more common Criegee mechanism observed for simple alkenes. researchgate.net This SET mechanism can rationalize the formation of ring-opened and rearranged products. For instance, the ozonolysis of (diphenylmethylene)cyclopropane has been shown to yield cyclobutanone (B123998) and peroxide derivatives. researchgate.net While specific studies on the ozonolysis of cyclopropane, octylidene- are not detailed, these findings suggest a potential route for the oxidative functionalization of this substrate.

Detailed Mechanistic Studies of Key Reactions

The high ring strain of the cyclopropane ring, combined with the reactivity of the exocyclic double bond, makes alkylidene cyclopropanes versatile substrates for a variety of chemical transformations. Detailed mechanistic studies, employing kinetic analysis, isotope labeling, and the characterization of intermediates, are crucial for understanding and controlling the outcomes of these reactions.

Kinetic analysis is a powerful tool for differentiating between proposed reaction mechanisms and identifying the rate-determining step of a transformation. For alkylidene cyclopropanes, kinetic studies have been instrumental in elucidating the pathways of cycloaddition and ring-opening reactions.

One of the primary reaction pathways for alkylidene cyclopropanes is the radical-mediated ring-opening. This process is typically initiated by the addition of a radical species to the exocyclic double bond, forming a cyclopropyl-substituted carbon radical. This intermediate rapidly undergoes ring-opening to generate a more stable alkyl radical, which can then proceed to form the final product. beilstein-journals.org

Another significant class of reactions is cycloadditions. For instance, the [3+2] cycloaddition of nitrones to alkylidene cyclopropanes has been studied computationally to understand the factors controlling reactivity and regioselectivity. The presence of the cyclopropane ring was found to lower the activation enthalpy for the cycloaddition compared to a simple alkene, which is attributed to the release of ring strain during the reaction. rsc.org The ratio of the calculated rate constants can predict the kinetically favored product. acs.org

Table 1: Calculated Kinetic Data for the [3+2] Cycloaddition of Nitrone with Methylenecyclopropane (B1220202) (MCP)

ParameterOrientation aOrientation bReference
Activation Enthalpy (kcal/mol)11.213.4 rsc.org
Relative Activation Energy (ΔETS) (kJ/mol)-7.7 (a favored over b) acs.org
Ratio of Rate Constants (ka/kb)5 acs.org

Table 2: Calculated Activation Barriers for Ti-Catalyzed Oxidative Amination of an Alkyl-Substituted Methylenecyclopropane

Reaction Step / PathwayCalculated Barrier (kcal/mol)Reference
Rate-Determining β-H Elimination (Monometallic Pathway)30.9 rsc.org

Isotope labeling is an unambiguous method for tracking the fate of specific atoms throughout a chemical reaction, providing powerful evidence for or against a proposed mechanism. wikipedia.orgchem-station.com By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612) (D), or ¹²C with ¹³C), chemists can follow the atom's path and elucidate bond-forming and bond-breaking steps. acs.orgthieme-connect.de

For example, in a study of cobalt-catalyzed intramolecular hydroacylation involving the cleavage of a cyclopropane ring, a deuterium-labeling experiment was conducted. researchgate.net When the aldehyde proton was replaced with deuterium, the deuterium was found exclusively at a specific position in the final benzocyclooctadienone product. This result provided strong support for a mechanism involving an initial C-H (or C-D) bond activation, followed by migratory insertion and ring opening, while ruling out alternative pathways that would have led to scrambling or a different placement of the deuterium label. researchgate.net

Similarly, in a ruthenium-catalyzed [2+2] cycloaddition, reacting an allene (B1206475) with deuterated phenylacetylene (B144264) resulted in a product with complete deuterium incorporation at a specific carbon, with no scrambling observed. acs.org This indicated that the mechanism did not involve the cleavage of the C(sp)-H bond of the alkyne, a crucial insight into the reaction pathway. acs.org

While specific isotope labeling studies on "Cyclopropane, octylidene-" are not available, one can design such experiments to validate the mechanisms of its potential transformations. For instance, to confirm the mechanism of a radical-initiated ring-opening, one could use a radical initiator labeled with deuterium.

Hypothetical Isotope Labeling Experiment:

Reaction: Radical addition of a thiol (R-SH) to octylidene-cyclopropane.

Hypothesis: The reaction proceeds via the addition of a thiyl radical (RS•) to the exocyclic carbon, followed by ring opening.

Experiment: Use a deuterated thiol (R-SD). If the hypothesis is correct, the deuterium atom should be incorporated at the carbon of the former double bond in the ring-opened product. The position of the deuterium can be determined by ¹H NMR, ²H NMR, or mass spectrometry. This would provide direct evidence for the proposed sequence of events.

The transformations of alkylidene cyclopropanes proceed through a variety of highly reactive intermediates that dictate the reaction pathway and final product structure.

Radical Intermediates: In many reactions, the initial step is the addition of a radical to the exocyclic double bond. This generates a cyclopropylcarbinyl radical, which is known to undergo extremely rapid ring-opening to form a thermodynamically more stable homoallylic radical. beilstein-journals.org This ring-opening process acts as a "radical clock," and its predictable nature has been used to study the kinetics of other radical processes. rsc.org The resulting alkyl radical can then undergo further reactions, such as intramolecular cyclization or intermolecular trapping. beilstein-journals.org

Radical Cations: Single-electron transfer (SET) from the electron-rich alkylidene cyclopropane can generate a radical cation intermediate. These species are highly electrophilic and can undergo reactions not accessible to the neutral molecule. While the formation of radical cations from many cyclopropane derivatives is well-established, their subsequent reactivity can be complex. In some cases, the radical cation may undergo ring opening, while in others, it might participate in cycloadditions or other transformations before ring cleavage can occur.

Carbenium Ions: In the presence of acids, the cyclopropane ring can be protonated, leading to ring-opening and the formation of a carbenium ion intermediate. This is a classic reaction of cyclopropanes, driven by the release of ring strain. The position of the alkylidene group would influence the regioselectivity of the ring opening by directing protonation and stabilizing the resulting carbocation.

Other Intermediates:

Zwitterions: In polar [2+2] cycloaddition reactions, such as with tetracyanoethylene, the mechanism often involves a stepwise pathway through a zwitterionic intermediate. iupac.org

Metallacycles: In transition-metal-catalyzed reactions, oxidative addition of a C-C bond of the cyclopropane ring to the metal center leads to the formation of a metallacyclobutane intermediate. rsc.org This intermediate can then undergo further steps like migratory insertion or reductive elimination to form the final product.

Advanced Spectroscopic Characterization and Elucidation of Reaction Intermediates

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of octylidene-cyclopropane. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of octylidene-cyclopropane is expected to exhibit several characteristic signals. The protons on the cyclopropane (B1198618) ring are particularly noteworthy, as they are known to be highly shielded due to the ring's unique electronic structure, often described as having σ-aromaticity. nih.gov This shielding effect causes their signals to appear at an unusually high field (upfield) in the spectrum, typically in the range of 0.2-1.5 ppm. nih.govdocbrown.info For the parent cyclopropane molecule, the protons resonate at approximately 0.22 ppm. nih.gov

The vinylic proton, attached to the exocyclic double bond, would resonate at a much lower field (downfield), characteristic of protons on a C=C double bond. The typical range for vinylic protons is between 4.5 and 7.0 ppm. oregonstate.edu The protons on the carbon atom of the octyl chain adjacent to the double bond (the allylic position) are also expected to have a distinctive chemical shift, generally appearing in the 1.8-2.5 ppm region. oregonstate.edu The remaining protons of the n-octyl chain would produce a complex set of overlapping signals in the typical aliphatic region of 0.8-1.9 ppm. oregonstate.edu

In a study of a related substituted methylenecyclopropane (B1220202), small peaks attributable to the cyclopropane ring protons were detected in the ¹H NMR spectrum at 0.84 and 1.77 ppm, while vinylic and other nearby protons appeared at 3.58, 4.00, 5.57, and 5.74 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbon atoms of the cyclopropane ring are expected to be significantly shielded, appearing at high field values, with the parent cyclopropane resonating at -2.7 ppm. triprinceton.org The two sp² hybridized carbons of the exocyclic double bond would be found much further downfield, typically in the 100-150 ppm range. The carbons of the octyl group would appear in the standard aliphatic region of the spectrum.

Mechanistic studies involving octylidene-cyclopropane can also be facilitated by NMR. For instance, monitoring changes in the chemical shifts and coupling constants during a reaction can help identify transient intermediates. Deuterium (B1214612) labeling studies, analyzed by ²H NMR, can provide definitive evidence for reaction pathways and the stereochemical outcomes of transformations involving the cyclopropane ring or the exocyclic double bond.

Proton Type Expected Chemical Shift (ppm)
Cyclopropyl (B3062369) (ring CH₂)0.2 - 1.5
Vinylic (=CH-)4.5 - 7.0
Allylic (=C-CH₂-)1.8 - 2.5
Aliphatic (octyl chain)0.8 - 1.9

This table presents expected ¹H NMR chemical shift ranges based on typical values for the respective functional groups.

Vibrational Spectroscopy (IR and Raman) in Conformational and Bonding Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable information about the functional groups and bonding arrangements within octylidene-cyclopropane. These two methods are often complementary; molecular vibrations that are weak or inactive in IR may be strong in Raman, and vice versa. sepscience.comyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum of octylidene-cyclopropane is expected to show several key absorption bands.

C-H Stretching: The C-H bonds of the cyclopropane ring are anticipated to exhibit stretching vibrations at a slightly higher frequency than typical alkanes, generally in the range of 3080-3040 cm⁻¹. uomustansiriyah.edu.iq The vinylic C-H stretch is expected around 3100-3010 cm⁻¹, while the aliphatic C-H stretches of the octyl group will appear in the 2950-2850 cm⁻¹ region. ucla.edu

C=C Stretching: A crucial absorption for identifying the alkylidenecyclopropane moiety is the stretching of the exocyclic C=C double bond. The frequency of this vibration is highly sensitive to ring strain. For exocyclic double bonds on a cyclopropane ring, this band is expected to appear at a relatively high wavenumber, around 1780 cm⁻¹. uomustansiriyah.edu.iq

CH₂ Deformation: The scissoring and rocking vibrations of the CH₂ groups in the cyclopropane ring and the octyl chain would appear in the fingerprint region, typically between 1480 and 1440 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds.

C=C Stretching: The C=C stretching vibration of the exocyclic double bond, which may be weak in the IR spectrum if the bond has a low dipole moment, is expected to produce a strong signal in the Raman spectrum. umsl.edu This makes Raman an excellent confirmatory technique for the presence of this functional group.

Symmetric Vibrations: Totally symmetric vibrations of the cyclopropane ring, which are IR-inactive, can be observed in the Raman spectrum. umsl.edu

Conformational studies can be performed by analyzing changes in the vibrational spectra under different conditions, such as varying temperature or solvent. The relative intensities of certain bands can provide information about the populations of different conformers of the octyl chain.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
Cyclopropyl C-H Stretch3080 - 3040Weak to Medium
Vinylic C-H Stretch3100 - 3010Medium
Aliphatic C-H Stretch2950 - 2850Medium to Strong
Exocyclic C=C Stretch~1780Strong
CH₂ Deformation1480 - 1440Medium

This table summarizes expected vibrational frequencies for key functional groups in octylidene-cyclopropane.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For octylidene-cyclopropane (C₁₁H₂₀), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.

The fragmentation of octylidene-cyclopropane upon electron ionization is expected to follow pathways characteristic of alkenes. youtube.com A primary fragmentation route would likely be the cleavage of the bond allylic to the double bond, which would result in the formation of a stable, resonance-stabilized allylic cation. youtube.com This would involve the loss of a C₇H₁₅ radical from the octyl chain. Other likely fragmentation pathways include cleavage at various points along the octyl chain, leading to a series of fragment ions separated by 14 mass units (CH₂), and fragmentation of the strained cyclopropane ring itself. libretexts.org

Mass spectrometry is also an invaluable tool for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, the disappearance of reactants and the appearance of intermediates and products can be tracked, providing kinetic information and helping to optimize reaction conditions.

Ion Proposed Structure / Origin Expected m/z
[M]⁺Molecular Ion152
[M - C₇H₁₅]⁺Allylic cleavage53
VariousFragmentation of the octyl chainSeries of peaks
VariousFragmentation of the cyclopropane ringVarious

This table outlines the expected major ions in the mass spectrum of octylidene-cyclopropane.

Advanced Techniques for In-Situ Mechanistic Probes (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uk For organic molecules, the most common electronic transitions are from π bonding orbitals or n non-bonding orbitals to π* anti-bonding orbitals. elte.huyoutube.com

Octylidene-cyclopropane contains an isolated carbon-carbon double bond, which is a chromophore that absorbs UV radiation. The expected electronic transition is a π → π* transition. shu.ac.uk For simple, non-conjugated alkenes, this transition typically requires high energy, and thus the absorption maximum (λ_max) occurs at short wavelengths, usually in the far UV region below 200 nm. libretexts.org The position of the λ_max can be influenced by the substitution pattern on the double bond and the solvent.

While UV-Vis spectroscopy is generally not used for detailed structural identification of compounds like octylidene-cyclopropane due to the broadness of the absorption bands, it can be a powerful tool for in-situ mechanistic probes. uzh.ch If a reaction involving octylidene-cyclopropane leads to the formation of a conjugated system (e.g., a conjugated diene), a significant bathochromic shift (shift to a longer wavelength) would be observed in real-time. This allows for the monitoring of the reaction kinetics and the detection of conjugated intermediates or products.

Electronic Transition Chromophore Expected λ_max (nm)
π → π*C=C< 200

This table indicates the primary electronic transition expected for octylidene-cyclopropane.

Synchrotron-Based Spectroscopy for Electronic Structure Analysis

Synchrotron-based spectroscopy represents a suite of highly advanced techniques that use the intense, tunable, and polarized light produced by a synchrotron source to probe the electronic structure of matter in great detail. qut.edu.auworldscientific.com While no specific studies on octylidene-cyclopropane using these methods have been reported, their potential for elucidating its electronic properties is significant.

Techniques such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) could be employed to study the core-level electrons of the carbon atoms in octylidene-cyclopropane. nih.gov This would allow for the differentiation of carbon atoms in their distinct chemical environments (cyclopropyl, vinylic, and aliphatic). The high resolution of synchrotron radiation can even resolve vibrational fine structure associated with core-level excitations, providing information on the geometry of the molecule in its excited states. scispace.com

Furthermore, synchrotron-based methods can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and to map the density of unoccupied states. nih.gov This information is fundamental to understanding the reactivity of octylidene-cyclopropane, its behavior in charge-transfer processes, and its potential applications in materials science. The interaction of the strained σ-orbitals of the cyclopropane ring with the π-system of the exocyclic double bond creates a unique electronic structure that could be comprehensively investigated using these powerful techniques. qut.edu.auworldscientific.com

Theoretical and Computational Studies on Cyclopropane, Octylidene Reactivity and Structure

Quantum Chemical Calculations of Ring Strain and Bonding Characteristics

One of the defining features of cyclopropane (B1198618) derivatives is their significant ring strain, which arises from the deviation of their C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). libretexts.org This inherent strain, a combination of angle strain and torsional strain, profoundly influences the molecule's stability and reactivity. libretexts.org Quantum chemical calculations are essential for quantifying this strain energy and understanding the unique nature of the bonding in the three-membered ring.

The strain energy of cyclopropane is experimentally and computationally determined to be approximately 27.6 kcal/mol. masterorganicchemistry.com This value is calculated by comparing the heat of combustion per methylene (B1212753) (CH₂) group with that of a strain-free acyclic alkane or a larger, more stable cycloalkane like cyclohexane. libretexts.orgmasterorganicchemistry.com Any deviation from the baseline value of a strain-free system is attributed to ring strain. masterorganicchemistry.com Ab initio molecular orbital calculations and methods like G2, G3, and CBS-Q are employed to compute these energies with high accuracy. researchgate.netswarthmore.edu

CycloalkaneHeat of Combustion per CH₂ (kcal/mol)Total Ring Strain (kcal/mol)
Cyclopropane166.627.6
Cyclobutane164.026.3
Cyclopentane158.76.2
Cyclohexane157.40

Data sourced from multiple computational and thermochemical studies. libretexts.orgmasterorganicchemistry.com

For substituted cyclopropanes like octylidene-cyclopropane, the strain energy can be further influenced by the substituent. For instance, the introduction of a double bond, as in methylenecyclopropane (B1220202), increases the strain energy compared to its saturated analogue, methylcyclopropane. researchgate.net This is partly attributed to the weaker allylic C-H bonds in methylenecyclopropane. researchgate.net Quantum chemical calculations using isodesmic reactions—hypothetical reactions where the number and type of bonds are conserved—are a particularly useful tool, as they minimize errors in correlation energy, allowing for confident predictions of strain energies. scispace.com These calculations reveal that the bonding in the cyclopropane ring is not composed of standard sp³-sp³ sigma bonds but rather "bent" or "banana" bonds, which have a higher p-orbital character and electron density located outside the internuclear axis.

Density Functional Theory (DFT) in Reaction Mechanism Exploration

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for elucidating complex reaction mechanisms. mdpi.com For reactions involving octylidene-cyclopropane, DFT calculations can map out the entire potential energy surface, identifying transition states, intermediates, and the lowest-energy pathways. nih.govpku.edu.cn This approach provides deep insights into the kinetics and thermodynamics of a reaction. researchgate.net

DFT studies have been successfully applied to various reactions involving cyclopropane rings, such as cycloadditions, ring-openings, and rearrangements. For example, in zirconocene-mediated transformations of alkylidenecyclopropanes, DFT calculations were used to understand the mechanism involving allylic C–H bond activation and subsequent C–C bond cleavage of the three-membered ring. figshare.com Similarly, the mechanism of rhodium(II)-catalyzed cyclopropanation reactions has been studied in detail, with DFT calculations explaining the kinetic activity and stability of the intermediate rhodium carbenoids. nih.gov

In a typical DFT study of a reaction mechanism, the following steps are performed:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Energy Calculation: The Gibbs free energy of each optimized structure is calculated.

Transition State Verification: The transition state is confirmed by frequency analysis to have exactly one imaginary frequency corresponding to the reaction coordinate.

Pathway Mapping: By connecting these stationary points on the potential energy surface, the reaction pathway is established, and the activation energy (the energy difference between the reactant and the transition state) is determined. nih.gov

This methodology allows chemists to understand why certain products are formed preferentially over others and to rationalize observed stereoselectivity and regioselectivity. nih.gov

Molecular Dynamics Simulations of Cyclopropane-Containing Systems

While quantum chemical methods are excellent for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations provide a way to understand the behavior of molecules in bulk or in solution over time. MD simulations model the movement of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system.

For cyclopropane-containing systems, developing an accurate force field is a significant challenge due to the ring's unique electronic structure. nih.gov However, recent work has focused on constructing ab initio force fields for cyclopropane by fitting parameters to high-level quantum chemistry calculations (e.g., MP2/CBS) rather than empirical data. nih.gov

Using such a force field, MD simulations can be performed to calculate various properties of a system containing octylidene-cyclopropane, such as:

Structural Properties: Radial distribution functions can reveal how molecules arrange themselves in a liquid state. nih.gov

Dynamical Properties: Self-diffusion coefficients and shear viscosities can be calculated and compared with experimental data. nih.gov

Conformational Analysis: For flexible molecules, MD can explore the different conformations accessible at a given temperature and their relative populations.

MD simulations are particularly valuable for studying systems where explicit solvent effects or intermolecular interactions play a crucial role, providing a dynamic picture that complements the static view from quantum chemical calculations. rsc.orgsemanticscholar.org

Prediction of Reactivity and Regioselectivity through Computational Modeling

Computational modeling is a predictive tool for understanding the reactivity and selectivity of chemical reactions. researchgate.net For a molecule like octylidene-cyclopropane, which may present multiple reactive sites, predicting the outcome of a reaction with a given reagent is crucial. DFT-based reactivity descriptors are widely used for this purpose. mdpi.commdpi.com

These descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), quantify the electrophilic and nucleophilic character of a molecule and its individual atoms. mdpi.com

DescriptorFormulaInterpretation
Chemical Potential (µ)(EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system.
Chemical Hardness (η)ELUMO - EHOMOMeasures resistance to change in electron distribution.
Global Electrophilicity (ω)µ² / (2η)Quantifies the electrophilic nature of a molecule.
Global Nucleophilicity (N)EHOMO(Nu) - EHOMO(TCE)Quantifies the nucleophilic nature relative to a reference (Tetracyanoethylene).

Conceptual DFT descriptors used to predict chemical reactivity. mdpi.com

By calculating these indices for octylidene-cyclopropane and a potential reactant, one can predict the nature of the reaction (e.g., polar or non-polar). mdpi.com Furthermore, local versions of these indices (ωₖ and Nₖ) can be calculated for each atom in the molecule to predict the most likely sites for electrophilic or nucleophilic attack, thereby explaining the observed regioselectivity. mdpi.com Beyond reactivity indices, the direct comparison of activation energies for different possible reaction pathways (e.g., endo vs. exo attack in a cycloaddition) is a reliable method for predicting the major product. nih.gov

Studies on Carbene Stabilization and Rearrangement Processes

The synthesis of cyclopropanes often involves the reaction of an alkene with a carbene or a carbenoid. Computational studies are instrumental in understanding the stability of these highly reactive intermediates and their subsequent reaction pathways.

For instance, in rhodium(II)-catalyzed cyclopropanation, DFT calculations have shown that π-interactions between a halogen substituent, the carbenoid carbon, and the rhodium atom can stabilize the rhodium carbenoid intermediate. nih.gov This stabilization affects the energy barrier for the subsequent cyclopropanation step. nih.gov

Computational studies also explore the competition between different reaction pathways available to a carbene in the presence of a molecule like cyclopropane. For example, calculations on the reactions of methylene (CH₂), chlorocarbene (CHCl), and dichlorocarbene (B158193) (CCl₂) with cyclopropane predicted that C-H bond insertion is the lowest energy pathway in all cases, rather than C-C bond insertion or other rearrangements. nih.gov The ability to computationally model these processes allows for a rational understanding of product distributions and provides a framework for designing new catalysts and reactions. chemrxiv.org This is particularly relevant for designing stereodivergent catalysts that can selectively produce any desired stereoisomer of a cyclopropane product. chemrxiv.org

Derivatization Strategies for Enhanced Analytical Resolution and Synthetic Utility of Cyclopropane, Octylidene

Silylation as a Derivatization Approach for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of certain functionalized derivatives of "Cyclopropane, octylidene-", such as those containing hydroxyl groups that might be introduced through synthetic modifications, can be problematic due to their polarity and potential for thermal degradation. Silylation is a widely employed derivatization technique that addresses these issues by replacing active hydrogen atoms in functional groups with a trimethylsilyl (B98337) (TMS) group. researchgate.netthescipub.com This process significantly increases the volatility and thermal stability of the analyte, making it more amenable to GC-MS analysis. thescipub.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). thescipub.com The reaction involves the treatment of the analyte with the silylating agent, leading to the formation of a less polar and more volatile TMS derivative. For instance, if "Cyclopropane, octylidene-" were to be functionalized to contain a hydroxyl group, subsequent silylation would yield a trimethylsilyl ether. This derivative would exhibit improved peak shape, reduced tailing, and enhanced resolution during chromatographic separation. The mass spectrum of the TMS derivative is also often more informative, with characteristic fragmentation patterns that can aid in structural elucidation. nih.gov

Table 1: Common Silylating Agents for GC-MS Derivatization

Silylating AgentAbbreviationCommon Applications
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl, carboxyl, and amine groups
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHydroxyl, carboxyl, and amine groups
TrimethylchlorosilaneTMCSOften used as a catalyst with BSTFA or MSTFA
N-methyl-N-tert-butyldimethylsilyltrifluoroacetamideMTBSTFAForms more stable TBDMS derivatives

Acylation Strategies for Improved Analytical Detection

Acylation is another effective derivatization strategy that can be employed to enhance the analytical detection of "Cyclopropane, octylidene-" and its derivatives, particularly when using sensitive detectors like the electron capture detector (ECD). This technique involves the introduction of an acyl group, often one containing electrophoric atoms like fluorine, into the molecule. Reagents such as pentafluorobenzoyl chloride (PFBCl) or trifluoroacetic anhydride (B1165640) (TFAA) are commonly used for this purpose.

The introduction of a polyfluorinated acyl group significantly increases the electron-capturing ability of the molecule, leading to a much stronger response from an ECD. This can dramatically lower the limits of detection for trace-level analysis. For example, a hydroxyl-functionalized "Cyclopropane, octylidene-" could be acylated to form a pentafluorobenzoyl ester. This derivative would be highly sensitive to ECD, allowing for its quantification at very low concentrations. Furthermore, acylation can also improve the chromatographic properties of the analyte by reducing its polarity and improving its volatility, leading to better peak shapes and resolution.

Oxime Formation for Aldehyde and Ketone Derivatives

Should "Cyclopropane, octylidene-" be transformed into derivatives containing aldehyde or ketone functionalities, for instance, through ozonolysis of the double bond, oxime formation is a valuable derivatization technique. This reaction involves the condensation of the carbonyl group with hydroxylamine (B1172632) or its derivatives to form an oxime. wikipedia.orgyoutube.com

The formation of an oxime from a cyclopropyl (B3062369) ketone derivative of "Cyclopropane, octylidene-" can serve several analytical purposes. It increases the thermal stability of the compound and can improve its chromatographic behavior. nih.gov The resulting oxime is a stable derivative that is less prone to degradation during GC analysis compared to the parent carbonyl compound. Moreover, the formation of syn and anti isomers of the oxime can sometimes be resolved chromatographically, providing additional information for structural confirmation. wikipedia.org The mass spectra of oxime derivatives also exhibit characteristic fragmentation patterns that can be useful for identification. The reaction is typically carried out by treating the carbonyl compound with hydroxylamine hydrochloride in a suitable solvent, often with a mild base to neutralize the liberated HCl. nih.gov

Derivatization to Facilitate Chromatographic Separation and Detection

The separation of isomers, including enantiomers and diastereomers, of "Cyclopropane, octylidene-" and its derivatives can be a significant analytical challenge. Derivatization can play a crucial role in facilitating such separations, particularly in gas chromatography. researchgate.net One common strategy for the separation of enantiomers is the use of a chiral derivatizing agent to convert the enantiomeric pair into diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral chromatographic column.

Alternatively, derivatization can be used to enhance the interaction of the analyte with a chiral stationary phase (CSP) in the GC column. For instance, the introduction of a functional group that can engage in specific interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the CSP can lead to better chiral recognition and improved separation of enantiomers. Derivatized cyclodextrins are frequently used as chiral selectors in GC stationary phases for the separation of a wide range of chiral compounds. gcms.cznih.gov By carefully selecting the derivatization strategy and the appropriate chiral column, baseline separation of the enantiomers of functionalized "Cyclopropane, octylidene-" can be achieved, which is crucial for stereoselective synthesis and biological activity studies. researchgate.net

Strategies for Modifying Cyclopropane (B1198618), octylidene- to Enable Further Transformations

Derivatization can also be a key initial step to enable further synthetic transformations of "Cyclopropane, octylidene-". The exocyclic double bond is a prime site for initial functionalization. For example, hydroboration-oxidation of the double bond can introduce a hydroxyl group, converting "Cyclopropane, octylidene-" into an octylcyclopropylmethanol derivative. masterorganicchemistry.comchemistrysteps.comyoutube.com

This hydroxyl group can then be derivatized to facilitate a wide range of subsequent reactions. For instance, conversion of the alcohol to a tosylate or mesylate creates a good leaving group, which can then be displaced by various nucleophiles to introduce a diverse array of functional groups. Silylation of the alcohol can be used as a protecting group strategy, allowing for selective reactions at other positions of the molecule before deprotection to reveal the hydroxyl group for further manipulation. uq.edu.au These derivatization-enabled transformations significantly expand the synthetic utility of "Cyclopropane, octylidene-", allowing for its incorporation into more complex molecular architectures.

Applications of Cyclopropane, Octylidene in Advanced Organic Synthesis

Building Block for Complex Polycyclic Systems

"Cyclopropane, octylidene-", as a member of the alkylidene cyclopropane (B1198618) family, is a valuable precursor for the synthesis of complex polycyclic systems. The inherent ring strain of the cyclopropane moiety and the reactivity of the exocyclic double bond can be harnessed in various cycloaddition and rearrangement reactions to construct intricate carbocyclic frameworks. Transition-metal-catalyzed chemical transformations of alkylidene cyclopropanes have been frequently utilized in recent years to synthesize polycyclic skeletons, which have potential applications in medicinal chemistry and materials science. researchgate.net

One of the primary strategies involves the use of cycloaddition reactions where the alkylidene cyclopropane can act as a three-carbon (C3) synthon. For instance, in rhodium-catalyzed cycloaddition reactions, which are a powerful tool for the construction of polycyclic compounds, alkylidene cyclopropanes can participate in formal [3+2], [3+3], and other higher-order cycloadditions with suitable reaction partners. researchgate.net The regioselectivity of these reactions is often influenced by the nature of the catalyst and the substituents on the reacting partners.

Furthermore, the ring-opening of the cyclopropane ring, often promoted by transition metals or Lewis acids, can lead to the formation of intermediates that subsequently undergo intramolecular cyclization to yield polycyclic structures. The octylidene group can influence the steric and electronic properties of the molecule, thereby affecting the stereochemical outcome of these cascade reactions.

Reaction TypeCatalyst/ConditionsProduct TypeReference
[3+2] CycloadditionRh(I) complexesSubstituted cyclopentanes researchgate.net
[4+3] CycloadditionNi(0) or Rh(I) complexesSeven-membered rings researchgate.net
Ring-opening/cyclizationLewis acids (e.g., Ga(III) salts)Polysubstituted norbornanes nih.gov

Synthesis of Natural Products Featuring Cyclopropane Scaffolds

The cyclopropane motif is a key structural feature in a wide array of natural products, contributing to their unique biological activities. imperial.ac.uk While direct examples of "Cyclopropane, octylidene-" in the total synthesis of specific natural products are not extensively documented, the methodologies developed for the synthesis and functionalization of alkylidene cyclopropanes are highly relevant. These strategies provide a foundation for the stereoselective introduction of the octylidene-cyclopropane unit into complex natural product skeletons.

For instance, the Simmons-Smith cyclopropanation and its modifications are classic methods for the formation of cyclopropane rings. imperial.ac.uk The synthesis of "Cyclopropane, octylidene-" itself can be achieved through various routes, including the reaction of carbonyl compounds with α-selenolithiocyclopropane. rsc.org Once formed, this building block can be incorporated into a larger synthetic sequence.

The development of enantioselective methods for the synthesis of functionalized cyclopropanes is crucial for natural product synthesis. researchgate.net While specific examples for the octylidene derivative are scarce, the general principles of asymmetric cyclopropanation and subsequent transformations of the resulting products are applicable.

Precursor in the Construction of Oxygen and Nitrogen-Containing Heterocycles

"Cyclopropane, octylidene-" serves as a versatile precursor for the synthesis of various oxygen and nitrogen-containing heterocycles. The reactivity of the strained ring and the exocyclic double bond allows for a range of ring-opening and cycloaddition reactions that lead to the formation of heterocyclic systems.

One common approach involves the formal [3+2] cycloaddition of alkylidene cyclopropanes with dipolarophiles. For example, the reaction of alkylidene cyclopropanes with nitrones can lead to the formation of isoxazolidine (B1194047) derivatives. nih.gov These reactions can be influenced by the electronic properties of the substituents on both the cyclopropane and the nitrone.

Furthermore, ring-opening of the cyclopropane followed by intramolecular cyclization is a powerful strategy for constructing heterocycles. For instance, the reaction of alkylidenecyclopropyl ketones with amines can lead to the efficient synthesis of 2,3,4-trisubstituted pyrroles through a mechanism involving distal cleavage of a C-C bond in the cyclopropane ring. researchgate.net Similarly, reactions with other nucleophiles can provide access to a variety of five- and six-membered heterocycles.

ReactantProduct HeterocycleKey TransformationReference
NitronesIsoxazolidines[3+2] Cycloaddition nih.gov
Amines (with alkylidenecyclopropyl ketones)PyrrolesRing-opening/cyclization researchgate.net

Role in Multi-Component Coupling Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While specific examples detailing the use of "Cyclopropane, octylidene-" in MCRs are not prevalent in the literature, the reactivity profile of alkylidene cyclopropanes suggests their potential as valuable components in such transformations.

The ability of the cyclopropane ring to act as a reactive C3-synthon upon ring-opening makes it an attractive partner in cascade reactions that can be classified as multi-component processes. For example, a palladium-catalyzed cascade reaction involving an alkylidene cyclopropane, an alkene, and another coupling partner could lead to the rapid assembly of complex molecular scaffolds. researchgate.net

The development of new catalytic systems is key to unlocking the potential of "Cyclopropane, octylidene-" in MCRs. Transition metal catalysts, particularly those based on palladium, rhodium, and nickel, are known to mediate a variety of transformations involving alkylidene cyclopropanes and could be employed to design novel multi-component coupling reactions. researchgate.netresearchgate.net

Utilization in Flow Chemistry and Photochemical Transformations

Modern synthetic methodologies such as flow chemistry and photochemistry offer significant advantages in terms of safety, efficiency, and scalability. The application of these techniques to the chemistry of "Cyclopropane, octylidene-" opens up new avenues for its synthesis and functionalization.

Flow Chemistry: Continuous flow technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. The synthesis of cyclopropanes, including chiral derivatives, has been successfully demonstrated in flow reactors. acs.orgchemrxiv.org For instance, the Wadsworth–Emmons cyclopropanation of chiral epoxides to produce chiral cyclopropane carboxylic acids has been scaled up to the multigram level using a continuous flow process. acs.org This approach offers enhanced safety and efficiency compared to traditional batch methods.

Photochemical Transformations: Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. iciq.org Alkylidene cyclopropanes can participate in visible-light-induced cascade cyclization reactions to construct polycyclic lactams and lactones. rsc.org These reactions are proposed to proceed through a radical pathway. Furthermore, photoredox catalysis can be employed for the cyclopropanation of allenes to afford vinyl-cyclopropanes. nih.gov Electrochemical methods also provide a green and catalyst-free approach for the cycloaddition reactions of alkene radical cations to synthesize cyclopropanes. nih.gov

TechniqueApplicationAdvantagesReference
Flow ChemistrySynthesis of chiral cyclopropane carboxylic acidsEnhanced safety, efficiency, and scalability acs.org
Photoredox CatalysisCascade cyclization to form polycyclic lactams and lactonesMild reaction conditions, radical pathway rsc.org
ElectrochemistryCycloaddition reactions of alkene radical cationsGreen, metal- and catalyst-free nih.gov

Reagent in Redox Processes and Functionalization Reactions

"Cyclopropane, octylidene-" can undergo a variety of redox processes and functionalization reactions, primarily through the activation of its C-C sigma bonds or functionalization of the exocyclic double bond.

Redox Processes: The strained cyclopropane ring can be susceptible to ring-opening under oxidative or reductive conditions. Oxidative radical ring-opening/cyclization of alkylidene cyclopropanes is a well-established method for the synthesis of various functionalized compounds. beilstein-journals.org These reactions often proceed via the formation of a radical intermediate, which can then undergo further transformations. Electrochemical methods have also been employed for the oxidative C-C bond cleavage of methylenecyclopropanes. rsc.org

Functionalization Reactions: The C-H bonds of cyclopropanes, although generally considered unreactive, can be functionalized using transition metal catalysis. Palladium-catalyzed enantioselective C-H activation of cyclopropanes has been developed, providing a route to chiral cis-substituted cyclopropanecarboxylic acids. nih.gov Furthermore, the C-C sigma bonds of alkylidene cyclopropanes can be activated by main group metal compounds, such as those of aluminum and magnesium, leading to formal addition of the C-C bond to the metal center. semanticscholar.orgnih.gov This activation can be utilized in catalytic C-C bond functionalization reactions, such as hydrosilylation. semanticscholar.org The exocyclic double bond can also be functionalized, for example, through visible-light-promoted hydroxysulfonylation, which proceeds with conservation of the cyclopropyl (B3062369) ring. amazonaws.com

Reaction TypeReagent/CatalystProduct TypeReference
Oxidative Ring-Opening/CyclizationRadical initiators/oxidantsFunctionalized cyclic compounds beilstein-journals.org
C-H ActivationPd(II) catalystsChiral cis-substituted cyclopropanecarboxylic acids nih.gov
C-C Bond ActivationAl(I) or Mg(I) compoundsOrganometallic adducts semanticscholar.orgnih.gov
HydrosilylationMg-based catalystsHydrosilylated products semanticscholar.org
HydroxysulfonylationVisible light/photocatalystCyclopropane-containing β-hydroxysulfones amazonaws.com

Future Directions and Emerging Research Avenues for Cyclopropane, Octylidene

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. Future research concerning Cyclopropane (B1198618), octylidene- will likely prioritize the development of methodologies that are more environmentally benign. This involves moving away from hazardous reagents and solvents, improving energy efficiency, and minimizing waste generation. mdpi.comnih.gov

Key strategies for the green synthesis of octylidenecyclopropane and its derivatives include:

Use of Bio-based Resources: Exploring the use of renewable starting materials and reagents derived from biological sources. nih.gov Plant-based extracts, which contain a rich variety of phytochemicals, could serve as natural reducing and stabilizing agents in synthetic processes. mdpi.com

Catalytic Processes: Shifting from stoichiometric reagents to catalytic alternatives can significantly reduce waste and improve atom economy. scienmag.com This aligns with the broader goal of developing more efficient and sustainable chemical transformations.

Alternative Energy Sources: Investigating the use of microwave irradiation or photochemical methods to drive reactions can lead to shorter reaction times and reduced energy consumption compared to conventional heating. nih.gov

Eco-friendly Solvents: Replacing traditional volatile organic compounds with greener alternatives such as water, supercritical fluids, or ionic liquids is a critical aspect of sustainable synthesis.

Table 1: Principles of Green Chemistry in the Context of Octylidenecyclopropane Synthesis

Principle Application to Octylidenecyclopropane Synthesis
Prevention Designing synthetic pathways that minimize waste byproducts.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Synthesis Using and generating substances that possess little or no toxicity.
Safer Solvents & Auxiliaries Avoiding the use of auxiliary substances or making them innocuous.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks Sourcing starting materials from renewable, rather than depleting, resources.

| Catalysis | Employing catalytic reagents in small amounts over stoichiometric reagents. |

Exploration of Novel Catalytic Systems for Ring Transformations

The reactivity of the strained cyclopropane ring in octylidenecyclopropane is central to its synthetic utility. rsc.org Future research will continue to explore novel catalytic systems to control and diversify the transformations of this motif. The development of functionalized alkylidenecyclopropanes (FACPs) has already opened new avenues for synthesizing valuable polycyclic and heterocyclic compounds. rsc.org

Emerging areas of focus include:

Transition Metal Catalysis: While catalysts based on metals like palladium and gold have been used, there is ongoing research to discover new catalysts that offer different reactivity or selectivity. rsc.orgfigshare.com For instance, gold(I) catalysts have been shown to facilitate ring-expanding cycloisomerizations and other rearrangements of ACPs under mild conditions. rsc.org

Enantioselective Catalysis: A significant challenge and a major area of future research is the development of catalytic methods to produce enantioenriched ACPs. Recently, a breakthrough utilizing a bifunctional iminophosphorane (BIMP) catalyst system has been reported for the enantioselective synthesis of ACPs, which can be subsequently converted to important cyclopropane-containing molecules like the antiviral agent Nirmatrelvir or insecticides like permethrin. scienmag.comnih.gov

Photoredox Catalysis: Visible-light mediated reactions offer a novel way to activate ACPs. Recent studies have demonstrated a non-classical ring-opening radical clock reaction of ACPs using photoredox catalysis to generate homopropargyl radicals, providing a new synthetic route to alkynyl derivatives. nih.gov

Table 2: Comparison of Catalytic Systems for Alkylidenecyclopropane Transformations

Catalyst Type Transformation Advantages
Gold(I) Complexes Cycloisomerization, Rearrangement High efficiency, mild reaction conditions. rsc.org
Palladium Complexes Ring-opening Cycloisomerization Control over product selectivity based on catalyst/conditions. figshare.com
Bifunctional Iminophosphorane (BIMP) Enantioselective Deconjugation High enantioselectivity and diastereocontrol. scienmag.comnih.gov

| Photoredox Catalysts | Radical Ring-opening | Access to novel radical intermediates and reaction pathways. nih.gov |

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of computational science and chemistry is poised to revolutionize how chemical reactions are discovered and optimized. Machine learning (ML) and artificial intelligence (AI) are becoming powerful tools for predicting reaction outcomes and identifying optimal reaction conditions, thereby accelerating the development process. nih.govrjptonline.org

For a compound like Cyclopropane, octylidene-, ML can be applied in several ways:

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the major products of a given set of reactants and conditions. researchgate.net This can save significant experimental time and resources by prioritizing promising synthetic routes.

Yield Optimization: AI algorithms can explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst choice) to identify conditions that maximize the yield of the desired product. rjptonline.org

Generative Models for Novel Reactivity: Generative models can propose new reactants or catalysts that might lead to novel transformations of the octylidenecyclopropane core, pushing the boundaries of known chemistry. nih.gov

The development of new molecular representations, such as SAFE (SMILES Arbitrary Fragment Enumeration), aims to enhance the expressive power of generative models, potentially leading to the design of more complex and effective molecules. arxiv.org

Table 3: Machine Learning Approaches for Chemical Reaction Development

Approach Description Application for Octylidenecyclopropane
Supervised Learning Models are trained on labeled reaction data to predict outcomes like yield or major product. researchgate.net Predicting the products of novel catalytic transformations.
Active Learning The model intelligently selects the most informative experiments to perform, reducing the data required for training. nih.gov Efficiently optimizing the conditions for a new synthesis method.
Transfer Learning Knowledge from a model trained on a large, general reaction dataset is applied to a more specific problem with limited data. nih.gov Adapting a general reaction prediction model to the specific chemistry of ACPs.

| Generative Models (e.g., GPT) | Models are trained to generate new, valid chemical structures or reaction pathways. arxiv.org | Proposing novel derivatives of octylidenecyclopropane with desired properties. |

Advanced Characterization Techniques for Real-time Mechanistic Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. While traditional methods provide valuable insight, future research will increasingly rely on advanced characterization techniques that allow for the real-time monitoring of reacting systems. This provides a more dynamic and detailed picture of how transformations occur. nih.govacs.org

Potential techniques for studying the mechanisms of octylidenecyclopropane reactions include:

In-situ Spectroscopy: Techniques like in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses, providing valuable kinetic data.

Mass Spectrometry: State-of-the-art mass spectrometry can be used to identify transient intermediates and elucidate complex reaction pathways, as has been done in studies of cyclopropane fatty acid synthase. nih.gov

Computational Chemistry: High-level density functional theory (DFT) and ab initio calculations are indispensable for mapping potential energy surfaces, characterizing transition states, and corroborating experimental findings. acs.org These computational studies can provide detailed insights into the mechanistic pathways and the origins of selectivity in catalytic reactions. nih.gov

These advanced methods will be critical for unraveling the complex mechanisms of metal-catalyzed rearrangements and other transformations involving the octylidenecyclopropane scaffold.

Table 4: Advanced Techniques for Mechanistic Analysis

Technique Information Provided Relevance to Octylidenecyclopropane
In-situ FTIR/Raman Real-time monitoring of functional group changes. Tracking the ring-opening or isomerization process.
In-situ NMR Real-time structural information and quantification of species. Identifying and quantifying short-lived intermediates.
Stopped-Flow Kinetics Measurement of rapid reaction rates. Studying the kinetics of fast catalytic cycles.
Mass Spectrometry Identification of intermediates and products. Characterizing reaction pathways and potential byproducts. nih.gov

| DFT Calculations | Energy profiling of reaction pathways, transition state structures. | Understanding selectivity and catalyst behavior. nih.govacs.org |

Design of New Molecular Architectures Incorporating the Octylidenecyclopropane Motif

The ultimate goal of developing synthetic methodologies is to create novel molecules with useful functions. The octylidenecyclopropane unit serves as a versatile building block for designing complex molecular architectures that are otherwise difficult to access. rsc.org

Future research in this area will likely focus on:

Synthesis of Natural Products and Bioactive Molecules: The structural motifs accessible from octylidenecyclopropane are found in numerous natural products and pharmaceutically active compounds. rsc.orgscienmag.com Developing synthetic routes that leverage ACP chemistry will continue to be a major driver of research.

Development of Shape-Persistent Structures: The rigidity and defined vectors of the cyclopropane ring can be exploited in the construction of well-defined, shape-persistent macrocycles and cages. nih.gov These architectures have potential applications in host-guest chemistry, molecular recognition, and materials science. nih.gov

Creation of Novel 3D Scaffolds for Drug Discovery: The chemical industry is constantly seeking access to novel three-dimensional chemical space to address challenging biological targets. architecttherapeutics.com The unique conformational properties of the octylidenecyclopropane unit can be used to create scaffolds that present functional groups in precise spatial arrangements, leading to new classes of therapeutic agents.

By leveraging the reactivity of the strained ring, chemists can design and synthesize a diverse array of complex structures, expanding the accessible chemical universe. mit.edu

Table 5: Potential Molecular Architectures from Octylidenecyclopropane

Architecture Type Description Potential Application
Polycyclic Compounds Fused or bridged ring systems created via intramolecular reactions. rsc.org Core scaffolds for medicinal chemistry.
Spirocycles Compounds with two rings connected at a single carbon atom, accessible via cycloadditions. nih.gov Building blocks for natural product synthesis.
Macrocycles & Cages Large, shape-persistent structures built from rigid monomers. nih.gov Molecular sensing, host-guest chemistry.

| Functional Polymers | Polymers incorporating the cyclopropane motif into the backbone or as a pendant group. mit.edu | Advanced materials with unique mechanical properties. |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to incorporate cyclopropane rings into organic molecules like octylidene-cyclopropane?

  • Methodological Answer : Cyclopropane rings are typically introduced via [2+1] cycloaddition (e.g., Simmons-Smith reaction) or catalytic insertion reactions (e.g., GaCl₃-catalyzed insertions with isocyanides). For octylidene-cyclopropane derivatives, stereoelectronic control during ring closure is critical to minimize strain. Strategies from total syntheses of cyclopropane-containing natural products, such as belactosin analogues, highlight the use of transition-metal catalysis and stereoselective protocols .

Q. Which spectroscopic techniques are essential for characterizing cyclopropane-containing compounds?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C, is indispensable for identifying cyclopropane ring strain and substituent effects. For octylidene-cyclopropane, coupling constants (e.g., JHH in cyclopropane protons) and chemical shifts (δ ~0.5–1.5 ppm for cyclopropane carbons) provide structural insights. X-ray crystallography is recommended for resolving conformational ambiguities, as cyclopropane rings often adopt non-planar geometries .

Q. How can researchers ensure reproducibility in cyclopropane ring-opening reactions?

  • Methodological Answer : Reproducibility requires strict control of reaction conditions (temperature, solvent polarity, and catalyst loading). For example, in GaCl₃-catalyzed ring-opening reactions, anhydrous conditions and inert atmospheres prevent side reactions. Detailed experimental protocols, including step-by-step procedures and characterization data for intermediates, should be documented following guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for cyclopropane derivatives like octylidene-cyclopropane?

  • Methodological Answer : Enantioselectivity is attained via chiral catalysts (e.g., Rh(II) or Cu(I) complexes) in asymmetric cyclopropanation. For octylidene-cyclopropane, cross-metathesis or Suzuki coupling with chiral auxiliaries (e.g., tri-O-acetyl-D-glucal-derived intermediates) enables stereocontrol. Recent syntheses of spliceostatin A derivatives demonstrate the utility of enantioselective routes for bioactive cyclopropanes .

Q. What computational methods are used to model the strain and electronic properties of cyclopropane rings in derivatives like octylidene-cyclopropane?

  • Methodological Answer : Force field parameterization (e.g., OPLS-AA) with quantum mechanics (QM) validation is critical. For cyclopropane rings, bond angle deviations (60° vs. 109.5° in sp³ carbons) and hyperconjugation effects require hybrid QM/molecular mechanics (QM/MM) simulations. Parameters optimized for cyclopropane in the OPLS-AA framework improve accuracy in predicting conformational stability .

Q. What mechanistic considerations govern cyclopropane ring-opening under catalytic conditions?

  • Methodological Answer : Ring-opening mechanisms depend on electron-deficient catalysts (e.g., Lewis acids like GaCl₃) and substrate electronics. For octylidene-cyclopropane, σ-bond activation via carbocation intermediates or radical pathways is common. Isotopic labeling (e.g., ¹³C tracking) and kinetic studies (Eyring analysis) elucidate transition states and regioselectivity in insertion reactions .

Q. How do dynamic effects influence the stability and reactivity of octylidene-cyclopropane in solution?

  • Methodological Answer : Dynamic NMR (DNMR) and variable-temperature studies reveal ring puckering and substituent rotation barriers. For octylidene-cyclopropane, steric hindrance from the octylidene group restricts ring flexibility, increasing strain energy. Solvent effects (e.g., polar aprotic solvents) stabilize transition states during ring-opening or isomerization .

Methodological Guidelines

  • Literature Review : Use databases like SciFinder to identify primary sources (e.g., Journal of Molecular Modeling) and avoid unreliable platforms (e.g., ). Filter results using keywords like "cyclopropane ring-opening" or "enantioselective cyclopropanation" .
  • Experimental Design : Prioritize feasibility by aligning synthetic routes with available resources (e.g., chiral catalysts). For computational studies, validate force fields against NIST thermochemical data .
  • Data Interpretation : Address contradictions (e.g., conflicting NMR assignments) by cross-referencing crystallographic data and theoretical calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.